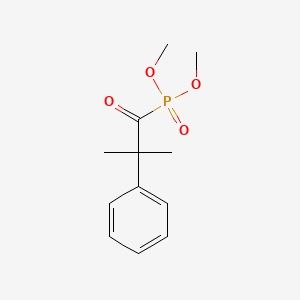
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphonate group attached to a dimethyl ester, making it a versatile reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, trimethyl phosphite can react with a halomethane under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the phosphonate ester.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which dimethyl (2-methyl-2-phenylpropanoyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to participate in biochemical pathways and potentially inhibit or activate specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates like dimethyl methylphosphonate and trimethyl phosphite. These compounds share the phosphonate group but differ in their specific chemical structures and properties.
Propiedades
Número CAS |
89187-60-0 |
|---|---|
Fórmula molecular |
C12H17O4P |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C12H17O4P/c1-12(2,10-8-6-5-7-9-10)11(13)17(14,15-3)16-4/h5-9H,1-4H3 |
Clave InChI |
VHJJZDXHLWXXPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(=O)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)
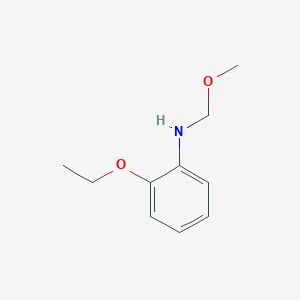
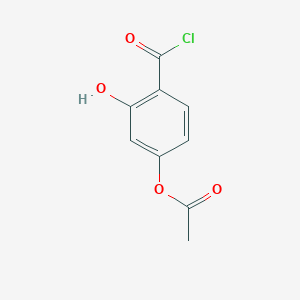

![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)
![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
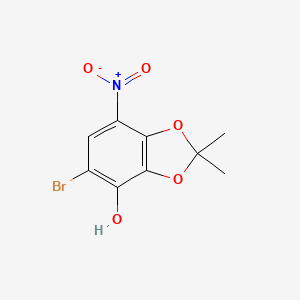
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

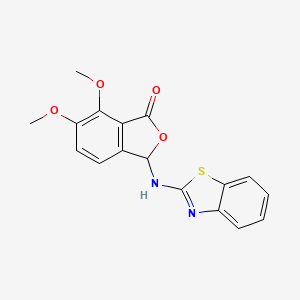
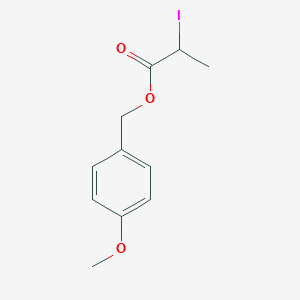
![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

